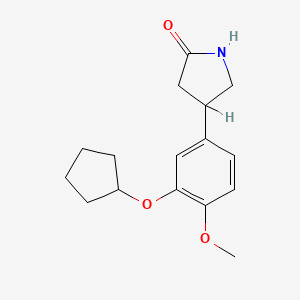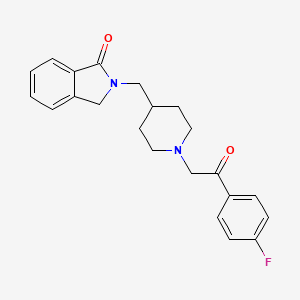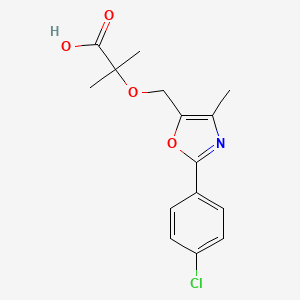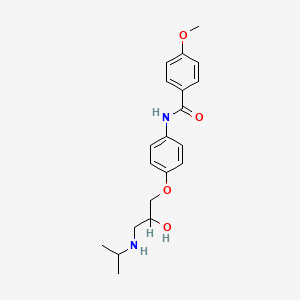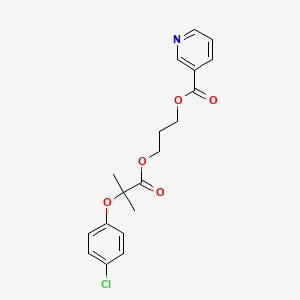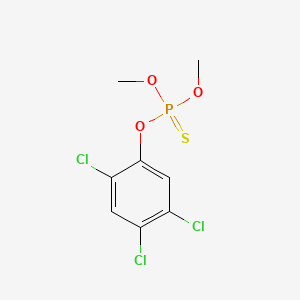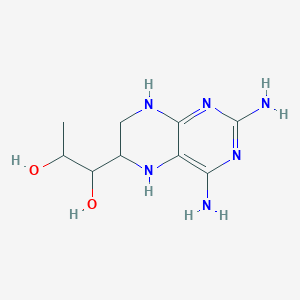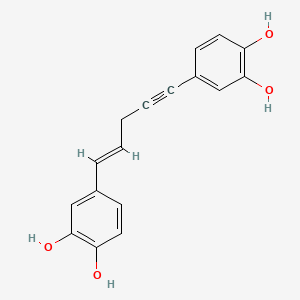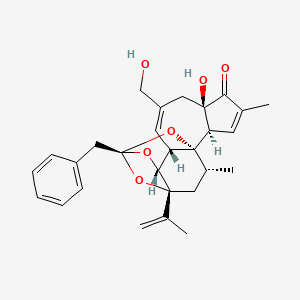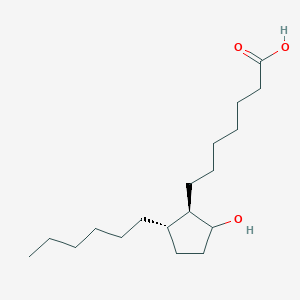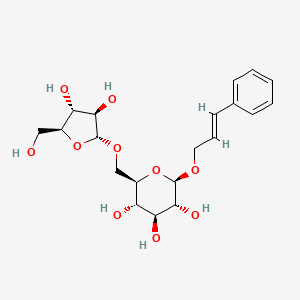
全氟丁烷
描述
全氟丁烷,也称为十氟丁烷,是一种氟碳化合物,化学式为 C₄F₁₀。它是丁烷的衍生物,其中所有氢原子都被氟原子取代。 这种化合物以其高稳定性和惰性而闻名,使其在各种工业和医疗应用中发挥作用 .
作用机制
全氟丁烷主要通过其物理性质而不是化学相互作用来发挥作用。在医学成像中,全氟丁烷微泡增强了超声波的反射率,提高了所产生的图像的清晰度和细节。 这些微泡在血液中循环并增强血液的回声,从而更好地可视化血管结构和组织灌注 .
类似化合物:
全氟丙烷 (C₃F₈): 另一种具有类似性质但分子结构不同的氟碳化合物。
全氟己烷 (C₆F₁₄): 一种更长链的氟碳化合物,具有更高的沸点和不同的应用。
全氟辛烷 (C₈F₁₈): 用于类似的应用,但具有不同的物理性质。
全氟丁烷的独特性: 全氟丁烷由于其特定的分子大小和性质而独一无二,使其特别适合用作超声成像中的造影剂。 其稳定性和惰性也使其在需要最大限度地降低反应性的工业应用中具有价值 .
科学研究应用
全氟丁烷在科学研究中具有广泛的应用:
化学: 由于其惰性,被用作各种化学反应的溶剂和试剂。
生物学: 在生物学研究中用作成像技术的造影剂。
医学: 用于超声成像,作为造影剂以增强血管和组织的可视性。
工业: 应用于灭火剂的生产以及作为制冷剂 .
生化分析
Biochemical Properties
Perflubutane plays a significant role in biochemical reactions, particularly in its use as a contrast agent for ultrasound imaging. It interacts with various biomolecules, including proteins and enzymes, to enhance imaging quality. The compound’s high density and inert nature allow it to provide clear and detailed images of tissues and organs. Perflubutane does not readily react with other biomolecules, making it a stable and reliable agent for diagnostic purposes .
Cellular Effects
Perflubutane has been shown to influence cellular processes, particularly in the context of diagnostic imaging. It enhances the visualization of cellular structures and blood flow, aiding in the diagnosis of conditions such as liver diseases and cardiovascular disorders. The compound’s interaction with cell membranes and its ability to reflect ultrasound waves contribute to its effectiveness in imaging. Perflubutane does not significantly alter cell signaling pathways, gene expression, or cellular metabolism, making it a safe option for clinical use .
Molecular Mechanism
The molecular mechanism of Perflubutane involves its ability to enhance ultrasound imaging through its physical properties. The compound’s high density and inert nature allow it to reflect ultrasound waves effectively, providing clear images of tissues and organs. Perflubutane does not undergo significant chemical reactions within the body, maintaining its stability and effectiveness as a contrast agent. Its interaction with biomolecules is primarily physical rather than chemical, ensuring minimal interference with normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, Perflubutane has demonstrated stability over time, maintaining its effectiveness as a contrast agent. Studies have shown that the compound does not degrade significantly over extended periods, ensuring consistent imaging quality. Long-term effects on cellular function have not been observed, indicating that Perflubutane remains stable and non-toxic in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Perflubutane vary with different dosages in animal models. At low doses, the compound effectively enhances imaging without causing adverse effects. At higher doses, some toxic effects have been observed, including mild inflammation and tissue irritation. These effects are generally reversible and do not pose significant risks to the overall health of the animals. Threshold effects have been identified, indicating the optimal dosage range for safe and effective use of Perflubutane .
Metabolic Pathways
Perflubutane is not significantly metabolized within the body, owing to its inert nature. The compound does not interact with metabolic enzymes or cofactors, and it does not participate in metabolic pathways. This lack of metabolism contributes to its stability and effectiveness as a contrast agent, as it remains unchanged and provides consistent imaging quality .
Transport and Distribution
Perflubutane is transported and distributed within the body primarily through the bloodstream. It does not bind to specific transporters or binding proteins, allowing it to circulate freely and reach target tissues. The compound’s high density and inert nature facilitate its accumulation in areas of interest, enhancing imaging quality. Perflubutane is eventually exhaled from the body, ensuring minimal long-term accumulation .
Subcellular Localization
Perflubutane does not localize to specific subcellular compartments, as it primarily functions as a contrast agent in the extracellular space. Its inert nature and lack of interaction with cellular components ensure that it does not interfere with normal cellular functions. The compound’s effectiveness in imaging is due to its physical properties rather than its localization within cells .
准备方法
合成路线和反应条件: 全氟丁烷可以通过丁烷的氟化合成。一种常见的方法是在受控条件下将丁烷与元素氟反应。反应通常在氟化反应器中在低温下进行,以防止不希望的副反应。该过程可以表示为:
C4H10+10F2→C4F10+10HF
工业生产方法: 在工业环境中,全氟丁烷使用大型氟化反应器生产。该过程涉及将丁烷和氟气连续送入反应器,在反应器中发生反应。 然后通过蒸馏提纯所得的全氟丁烷,以去除任何杂质和副产物 .
化学反应分析
反应类型: 全氟丁烷由于具有强烈的碳-氟键而具有高度惰性,使其不易发生许多化学反应。 它可以在特定条件下发生某些反应:
还原: 全氟丁烷可以使用强还原剂还原以形成部分氟化的丁烷。
取代: 在极端条件下,一些氟原子可以被其他卤素或官能团取代。
常见试剂和条件:
还原: 氢化锂铝 (LiAlH₄) 可用作还原剂。
取代: 氯或溴可用于卤素交换反应。
主要产物形成:
还原: 部分氟化的丁烷。
取代: 混合卤化的丁烷
相似化合物的比较
Perfluoropropane (C₃F₈): Another fluorocarbon with similar properties but a different molecular structure.
Perfluorohexane (C₆F₁₄): A longer-chain fluorocarbon with higher boiling points and different applications.
Perfluorooctane (C₈F₁₈): Used in similar applications but with different physical properties.
Uniqueness of Perflubutane: Perflubutane is unique due to its specific molecular size and properties, making it particularly suitable for use as a contrast agent in ultrasound imaging. Its stability and inertness also make it valuable in industrial applications where reactivity needs to be minimized .
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,4-decafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVGMUDTWQVPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F10 | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059876 | |
| Record name | Perfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [MSDSonline] | |
| Record name | Perfluorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8636 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-2.1 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in benzene, chloroform | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.6484 g/cu cm at 25 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.01X10+3 mm Hg at 25 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Perflubutane perfusion echocardiography has the potential to be a cost-effective and convenient alternative to nuclear perfusion imaging. Perflubutane is easy to use and echocardiographers in the clinical trials can be trained to use it after imaging only a few patients. Based on data from previous clinical trials, ultrasound enhanced with Perflubutane was able to image myocardial perfusion and obtain information that appears comparable to nuclear imaging. Acusphere's Phase 3 program is designed with the appropriate comparative standards to determine the value of Perflubutane perfusion echocardiography relative to nuclear perfusion imaging. These standards are coronary angiography, nuclear perfusion imaging, and patient outcome., Sonazoid is taken up by healthy Kupffer cells in the liver and spleen, but break down in high amplitude ultrasound imaging modes such as color Doppler imaging. The bubble rupture produces a transient pressure wave, which results in a characteristic mosaic color pattern from tissues containing the microbubbles (induced acoustic emission). Liver tumors without Kupffer cells will not display the mosaic pattern and can therefore be identified easily., ...It is proposed that the intestinal and hepatic lesions in rats and mice after a single intravenous injection of gas-carrier contrast agents are caused by a common mechanism: intravascular growth of gas-carrier agents in tissues with gas supersaturation, as occurs in the cecal wall of rats and mice. In this particular environment the growing gas bubbles cause ischemia and necrosis in the cecal and colonic wall and liver. This proposed mechanism of action is consistent with the absence of clinical reports indicative of intestinal and/or hepatic lesions in humans after administration of gas-carrier contrast agents. | |
| Record name | Perflubutane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
355-25-9 | |
| Record name | Perfluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflubutane [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflubutane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE4TWR0K2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-129 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


